Product packaging for Methyl 5-bromo-2,3-dihydroxybenzoate(Cat. No.:CAS No. 105603-49-4)

Methyl 5-bromo-2,3-dihydroxybenzoate

Cat. No.: B584543
CAS No.: 105603-49-4
M. Wt: 247.044
InChI Key: DADZQRYTHXRMPM-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2,3-dihydroxybenzoate, also known as this compound, is a useful research compound. Its molecular formula is C8H7BrO4 and its molecular weight is 247.044. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrO4 B584543 Methyl 5-bromo-2,3-dihydroxybenzoate CAS No. 105603-49-4

Properties

IUPAC Name

methyl 5-bromo-2,3-dihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO4/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADZQRYTHXRMPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Br)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70700141
Record name Methyl 5-bromo-2,3-dihydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105603-49-4
Record name Methyl 5-bromo-2,3-dihydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Methyl 5 Bromo 2,3 Dihydroxybenzoate

Strategic Synthetic Routes to Methyl 5-Bromo-2,3-Dihydroxybenzoate

The synthesis of this compound can be strategically approached from two main precursor-based pathways: the esterification of 5-bromo-2,3-dihydroxybenzoic acid and the bromination of methyl 2,3-dihydroxybenzoate.

Precursor-Based Synthesis and Reaction Conditions

Esterification of 5-Bromo-2,3-dihydroxybenzoic Acid:

A direct and common method for the synthesis of this compound is the Fischer esterification of 5-bromo-2,3-dihydroxybenzoic acid. This acid-catalyzed reaction typically involves heating the carboxylic acid in an excess of methanol (B129727), which serves as both the reactant and the solvent. A strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.

A typical procedure would involve refluxing a solution of 5-bromo-2,3-dihydroxybenzoic acid in methanol with a catalytic amount of concentrated sulfuric acid. The reaction is driven to completion by the large excess of methanol. Following the reaction, the excess methanol is removed under reduced pressure, and the crude product is typically purified by recrystallization or column chromatography.

Table 1: Representative Fischer Esterification Conditions

PrecursorReagentCatalystSolventTemperature
5-Bromo-2,3-dihydroxybenzoic acidMethanolH₂SO₄MethanolReflux

Bromination of Methyl 2,3-dihydroxybenzoate:

An alternative synthetic strategy involves the electrophilic aromatic substitution of methyl 2,3-dihydroxybenzoate. In this approach, the bromine atom is introduced onto the aromatic ring of the pre-existing methyl ester. The directing effects of the substituents on the benzene (B151609) ring are crucial for the regioselectivity of this reaction. The hydroxyl groups at positions 2 and 3 are strongly activating and ortho-, para-directing. The methyl ester group is a deactivating, meta-directing group. The combined effect of the two hydroxyl groups directs the incoming electrophile (bromine) to the position para to the C2-hydroxyl group and ortho to the C3-hydroxyl group, which is the C5 position.

A common brominating agent for this type of transformation is N-bromosuccinimide (NBS), often used in a suitable solvent like acetonitrile (B52724) or a chlorinated solvent. nih.gov The reaction can be carried out at room temperature or with gentle heating to achieve a good yield of the desired 5-bromo isomer. nih.gov

Table 2: Representative Bromination Conditions

PrecursorReagentSolventTemperature
Methyl 2,3-dihydroxybenzoateN-Bromosuccinimide (NBS)Acetonitrile0 °C to Room Temperature

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

The efficiency of both synthetic routes can be optimized by carefully controlling various reaction parameters.

For the Fischer esterification , the key parameters to optimize include the concentration of the acid catalyst, the reaction time, and the temperature. While a higher catalyst concentration can accelerate the reaction, it can also lead to side reactions such as dehydration or etherification of the hydroxyl groups, especially at elevated temperatures. Therefore, a balance must be struck to achieve a high conversion rate while minimizing by-product formation. The use of milder catalysts, such as solid acid catalysts like phosphoric acid-activated montmorillonite (B579905) K10, can sometimes offer higher yields and easier work-up procedures. wikipedia.org

In the bromination of methyl 2,3-dihydroxybenzoate , achieving high regioselectivity for the 5-bromo isomer is paramount. The choice of brominating agent and solvent can significantly influence the outcome. While molecular bromine (Br₂) can be used, NBS often provides better selectivity and is easier to handle. nih.gov The reaction temperature is also a critical factor; lower temperatures generally favor higher selectivity by minimizing the formation of other bromo-isomers. The use of an ionic liquid, such as 1-butyl-1-methylimidazolium bromide, in conjunction with NBS has been reported to enhance the regioselectivity of bromination for some activated aromatic compounds. researchgate.net

Derivatization Chemistry and Functionalization of this compound

The multiple functional groups of this compound provide ample opportunities for further chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Esterification and Etherification Reactions

The two phenolic hydroxyl groups at the C2 and C3 positions can undergo esterification and etherification reactions. Esterification can be achieved by reacting the compound with acyl chlorides or anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, to yield the corresponding di-esters.

Etherification of the hydroxyl groups can be accomplished through the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comyoutube.combyjus.comkhanacademy.org This reaction involves deprotonating the hydroxyl groups with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxides, which then act as nucleophiles to displace a halide from an alkyl halide, forming an ether. masterorganicchemistry.com By using different alkyl halides, a variety of di-ethers can be synthesized. Selective mono-etherification can be challenging due to the similar reactivity of the two hydroxyl groups and may require the use of protecting group strategies.

Halogenation and Other Electrophilic Aromatic Substitution Pathways

Further electrophilic aromatic substitution on the ring of this compound is possible, although the existing substituents will influence the position of the incoming electrophile. The two hydroxyl groups and the bromine atom are ortho-, para-directing, while the methyl ester is meta-directing. The positions ortho and para to the strongly activating hydroxyl groups are already occupied (C4 and C6 are ortho to the hydroxyls, and C5 is para to one and ortho to the other). The remaining open position is C6. Further halogenation, such as chlorination or iodination, would likely occur at this position, directed by the powerful activating effect of the adjacent hydroxyl groups. wikipedia.org Standard halogenating agents like N-chlorosuccinimide (NCS) or N-iodosuccinimide (NIS) in an appropriate solvent could be employed for these transformations.

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom at the C5 position is susceptible to nucleophilic substitution, particularly through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The bromine atom can be replaced with an aryl, heteroaryl, or vinyl group via the Suzuki-Miyaura cross-coupling reaction. nih.govresearchgate.nettcichemicals.com This reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base, reacting with a boronic acid or boronic ester. This pathway allows for the synthesis of a wide array of biaryl compounds derived from this compound.

Buchwald-Hartwig Amination: The bromine atom can also be substituted with a nitrogen-containing nucleophile, such as an amine, through the Buchwald-Hartwig amination. wikipedia.orglibretexts.orgresearchgate.netresearchgate.net This palladium-catalyzed reaction provides a direct route to N-aryl derivatives, which are important structures in many biologically active molecules. The reaction conditions, including the choice of palladium catalyst, ligand, and base, are critical for achieving high yields. libretexts.org

Table 3: Potential Derivatization Reactions

Reaction TypeReagentsFunctional Group TargetedProduct Type
EtherificationAlkyl halide, Base (e.g., NaH)Hydroxyl groupsDi-ether
HalogenationNCS, NISAromatic Ring (C6)Halogenated derivative
Suzuki CouplingArylboronic acid, Pd catalyst, BaseBromineBiaryl compound
Buchwald-Hartwig AminationAmine, Pd catalyst, BaseBromineN-Aryl amine

Transformations of the Carboxylate and Hydroxyl Moieties

The reactivity of this compound is characterized by the distinct functionalities present on the molecule: a methyl carboxylate and two phenolic hydroxyl groups. These groups can be selectively or exhaustively transformed to introduce a wide range of other functional groups, thereby expanding its synthetic utility.

The methyl carboxylate group can undergo typical ester transformations. For instance, hydrolysis of the ester to the corresponding carboxylic acid can be achieved under basic or acidic conditions. This transformation is a common strategy to enable further reactions such as amide bond formation or decarboxylation. Conversely, the parent 5-bromo-2,3-dihydroxybenzoic acid can be esterified to yield the methyl ester.

The two hydroxyl groups at the C2 and C3 positions exhibit different reactivities due to their electronic and steric environments. The C2-hydroxyl group is ortho to the electron-withdrawing carboxylate group, which can influence its acidity and nucleophilicity. Selective alkylation or acylation of one hydroxyl group over the other is a key challenge and a powerful tool in the synthetic application of this molecule. While specific examples for the selective functionalization of this compound are not extensively documented in readily available literature, general strategies for selective O-alkylation and O-acylation of polyphenols can be applied. These often involve the use of specific bases, protecting groups, or reaction conditions to favor the reaction at one hydroxyl site over the other. For example, the use of a bulky base might favor reaction at the less sterically hindered hydroxyl group.

A common approach for the functionalization of similar phenolic compounds involves a protection strategy. For instance, in a related molecule, methyl 3,4,5-trihydroxybenzoate, a multi-step protection-functionalization-deprotection sequence has been proposed to achieve selective methylation. This involves the formation of an acetonide to protect two adjacent hydroxyl groups, followed by benzylation of the remaining hydroxyl group, deprotection of the acetonide, methylation of the newly freed hydroxyls, and finally, debenzylation. Such strategies could potentially be adapted for the selective functionalization of the hydroxyl groups in this compound.

This compound as a Building Block in Complex Organic Synthesis

The inherent functionality of this compound makes it a valuable precursor for the synthesis of more complex molecules, including pharmaceutical intermediates and other biologically active compounds.

Role in the Preparation of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients

While direct, large-scale applications of this compound in the synthesis of commercial drugs are not widely reported, its structural motifs are present in various pharmaceutically active molecules. For instance, brominated hydroxybenzoic acid derivatives are key intermediates in the synthesis of important drugs. A notable example is the use of 5-bromo-2-chlorobenzoic acid as a starting material in several patented synthetic routes to empagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes. These syntheses often involve a Friedel-Crafts acylation followed by reduction and further modifications.

Furthermore, there is evidence of this compound being used in the preparation of hydroxyalbuterol (a metabolite of salbutamol). Salbutamol (B1663637) is a widely used bronchodilator for the treatment of asthma. The synthesis of salbutamol and its derivatives often involves intermediates that share the brominated and hydroxylated benzene ring structure. For example, a known impurity in the synthesis of salbutamol is 3-(2-bromoacetyl)-2-hydroxybenzaldehyde, highlighting the relevance of this substitution pattern in pharmaceutical chemistry. google.com

Application in the Synthesis of Biologically Active Compounds

This compound and its parent acid have been investigated for their own biological activities and as precursors for other bioactive molecules. Research has shown that esters of 2,3-dihydroxybenzoic acid are inhibitors of the sn-glycerol-3-phosphate oxidase system of Trypanosoma brucei brucei, the parasite responsible for African trypanosomiasis (sleeping sickness). nih.gov Although esters of 2,3-dihydroxybenzoic acid were found to be less potent than their 3,4-dihydroxybenzoic acid counterparts, this finding indicates a potential avenue for the development of new trypanocidal agents. nih.gov The low inhibitory activity of this compound itself towards sn-glycerol-3-phosphate oxidase of Trypanosoma brucei brucei has also been noted.

The dihydroxybenzoate scaffold is a known component of siderophores, which are iron-chelating compounds produced by bacteria. wikipedia.org The catechol-like arrangement of the hydroxyl groups in this compound makes it an interesting candidate for the design of novel iron chelators or antimicrobial agents that mimic natural siderophores.

Reaction Mechanism Investigations Pertaining to this compound Synthesis

The synthesis of this compound typically involves the bromination of a 2,3-dihydroxybenzoic acid precursor. The key mechanistic consideration in this synthesis is the regioselectivity of the electrophilic aromatic substitution (bromination) on the electron-rich dihydroxy-substituted benzene ring.

The hydroxyl groups are strong activating groups and direct electrophiles to the ortho and para positions. In the case of 2,3-dihydroxybenzoic acid, the positions ortho and para to the hydroxyl groups are C4, C5, and C6. The carboxylate group is a deactivating group and a meta-director. The interplay of these electronic effects determines the position of bromination.

The bromination of phenols and their derivatives is a classic example of electrophilic aromatic substitution. The reaction proceeds through the attack of the electron-rich aromatic ring on an electrophilic bromine species (e.g., Br₂ or a protonated form). This attack forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate. The subsequent loss of a proton from the carbocation restores the aromaticity of the ring and yields the brominated product.

In the case of 2,3-dihydroxybenzoic acid, the two hydroxyl groups strongly activate the ring towards electrophilic attack. The directing effects of the two hydroxyl groups and the deactivating effect of the carboxyl group lead to the preferential substitution at the C5 position, which is para to the C2-hydroxyl group and ortho to the C3-hydroxyl group, and meta to the carboxylate group. This regiochemical outcome is favored due to the powerful activating and para-directing nature of the hydroxyl group at C2, which outweighs the influence of the other substituents. While detailed mechanistic studies specifically for the bromination of 2,3-dihydroxybenzoic acid are not abundant in the literature, the principles of electrophilic aromatic substitution on substituted benzene rings provide a solid framework for understanding the reaction pathway.

Structural Elucidation and Advanced Spectroscopic Characterization of Methyl 5 Bromo 2,3 Dihydroxybenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a detailed picture of the molecular connectivity can be assembled.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of Methyl 5-bromo-2,3-dihydroxybenzoate is anticipated to reveal distinct signals corresponding to the aromatic protons, the methyl ester protons, and the hydroxyl protons. The substitution pattern on the benzene (B151609) ring—a bromine atom and two hydroxyl groups—influences the chemical shifts and coupling patterns of the aromatic protons.

The aromatic region is expected to show two signals for the two aromatic protons. The proton at the C6 position would likely appear as a doublet, and the proton at the C4 position would also be a doublet. The hydroxyl protons at C2 and C3 are expected to appear as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration. The methyl ester protons will present as a sharp singlet.

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-47.30 - 7.50d
H-67.00 - 7.20d
-OCH₃3.80 - 4.00s
2-OH5.00 - 6.00br s
3-OH8.00 - 9.00br s

Note: Predicted data is based on NMR prediction software and analysis of similar compounds. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, eight distinct signals are expected, corresponding to the six carbons of the benzene ring, the carbonyl carbon of the ester, and the methyl carbon of the ester. The chemical shifts are influenced by the electronegativity of the attached functional groups.

The carbonyl carbon is expected to be the most downfield signal. The carbons attached to the hydroxyl groups (C2 and C3) will also be significantly downfield. The carbon bearing the bromine atom (C5) will be influenced by the halogen's electronic effects.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O168.0 - 172.0
C-2145.0 - 150.0
C-3140.0 - 145.0
C-1115.0 - 120.0
C-6120.0 - 125.0
C-4118.0 - 123.0
C-5105.0 - 110.0
-OCH₃52.0 - 55.0

Note: Predicted data is based on NMR prediction software and analysis of similar compounds. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling between adjacent protons. For this compound, a cross-peak between the signals of H-4 and H-6 would be expected if there were a small long-range coupling, though a more direct correlation would be absent due to their separation. This technique would primarily confirm the proton-proton coupling network within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the definitive assignment of the protonated aromatic carbons (C4 and C6) by correlating their signals to their attached protons (H-4 and H-6). The methyl carbon signal would also show a correlation to the methyl proton signal.

The methyl protons (-OCH₃) to the carbonyl carbon (C=O) and C-1.

The aromatic proton H-6 to C-1, C-2, C-4, and C-5.

The aromatic proton H-4 to C-2, C-3, C-5, and C-6.

These 2D NMR experiments, when used in concert, would provide a comprehensive and definitive structural elucidation of this compound.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₈H₇BrO₄), the presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺).

Calculated Exact Mass:

IonCalculated Exact Mass (m/z)
[C₈H₇⁷⁹BrO₄+H]⁺245.9578
[C₈H₇⁸¹BrO₄+H]⁺247.9558

The observation of this isotopic doublet with the correct mass and intensity ratio in an HRMS spectrum would provide strong evidence for the presence of one bromine atom in the molecule and would confirm its elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a fragmentation spectrum. The analysis of these fragments provides valuable information about the structure of the molecule. For aromatic esters, common fragmentation pathways include the loss of the alkoxy group and cleavage of the ester bond. whitman.edu The presence of the bromine atom and hydroxyl groups will also influence the fragmentation pattern.

Plausible Fragmentation Pathways:

A primary fragmentation would likely involve the loss of the methoxy (B1213986) radical (•OCH₃) from the molecular ion to form a stable acylium ion. Another expected fragmentation is the loss of a molecule of methanol (B129727) (CH₃OH). Subsequent fragmentations could involve the loss of carbon monoxide (CO) from the acylium ion. The bromine atom is expected to remain on the aromatic ring in the major fragments due to the strength of the C-Br bond in aromatic systems.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Predicted Infrared Absorption Bands:

O-H Stretching: Broad bands would be expected in the region of 3400-3200 cm⁻¹ corresponding to the stretching vibrations of the two phenolic hydroxyl groups. Intramolecular and intermolecular hydrogen bonding would significantly influence the position and shape of these bands.

C-H Stretching: Aromatic C-H stretching vibrations would appear around 3100-3000 cm⁻¹. The methyl C-H stretching vibrations of the ester group would be observed in the 2950-2850 cm⁻¹ range.

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching of the methyl ester group is expected in the region of 1735-1715 cm⁻¹. The exact position would be influenced by conjugation with the aromatic ring and potential hydrogen bonding.

C=C Stretching: Aromatic ring C=C stretching vibrations would give rise to several bands in the 1600-1450 cm⁻¹ region.

C-O Stretching: The C-O stretching vibrations of the ester and the phenolic hydroxyl groups would be found in the 1300-1000 cm⁻¹ range.

C-Br Stretching: A band in the lower frequency region, typically around 600-500 cm⁻¹, would be attributable to the C-Br stretching vibration.

Predicted Raman Scattering Bands: Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the ring breathing modes, are often strong in Raman spectra. The C=O and C-Br stretching vibrations would also be Raman active. A comprehensive analysis would require experimental data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Specific experimental UV-Vis absorption data for this compound is not available in the reviewed literature. However, the electronic absorption properties can be inferred from its structural features. The parent compound, 2,3-dihydroxybenzoic acid (2,3-DHBA), exhibits characteristic UV absorption. researchgate.net

The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* transitions within the substituted benzene ring. The presence of the hydroxyl, bromo, and methyl ester substituents would cause a bathochromic (red) shift compared to unsubstituted benzene. The exact wavelengths (λmax) and molar absorptivity values would need to be determined experimentally. A study on 2,3-DHBA showed absorption maxima that change upon oxidation, indicating the sensitivity of the electronic structure to chemical environment. researchgate.net

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

A definitive single-crystal X-ray diffraction study for this compound has not been reported in the surveyed literature. Therefore, precise bond lengths, bond angles, and crystallographic parameters are not available.

For comparison, a related isomer, Methyl 5-bromo-2-hydroxybenzoate, has been characterized by single-crystal X-ray diffraction. nih.govresearchgate.net This analysis revealed a monoclinic crystal system with space group P2₁. nih.govresearchgate.net The molecule was found to be nearly planar. nih.govresearchgate.net Such studies, if performed on this compound, would provide unequivocal proof of its three-dimensional structure.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)

Without a crystal structure, the specific packing and intermolecular interactions for this compound can only be hypothesized. The presence of two hydroxyl groups and a carbonyl group suggests that hydrogen bonding would be a dominant feature in its crystal packing. Both intramolecular hydrogen bonds (between adjacent hydroxyl and carbonyl groups) and intermolecular hydrogen bonds (linking different molecules) would likely be present.

Conformational Analysis in the Crystalline State

A conformational analysis in the crystalline state is dependent on single-crystal X-ray diffraction data, which is currently unavailable for this compound. Such an analysis would reveal the preferred orientation of the methyl ester group relative to the plane of the benzene ring. For the isomer Methyl 5-bromo-2-hydroxybenzoate, the molecule is reported to be almost planar, with a root-mean-square deviation for the non-hydrogen atoms of 0.055 Å. nih.govresearchgate.net The methoxycarbonyl group is slightly twisted with respect to the benzene ring. researchgate.net A similar near-planar conformation might be adopted by this compound, stabilized by intramolecular hydrogen bonding.

Thermal Stability Analysis (e.g., TG/DTA)

No specific thermogravimetric analysis (TGA) or differential thermal analysis (DTA) data for this compound is available in the public domain.

TGA/DTA is a technique used to study the thermal behavior and stability of a compound. thermofisher.com A typical TGA/DTA experiment would heat a sample at a constant rate and measure the change in mass (TGA) and temperature difference between the sample and a reference (DTA). ambeed.com For this compound, this analysis would reveal its decomposition temperature and whether the decomposition occurs in single or multiple steps. The DTA curve would indicate whether the decomposition processes are exothermic or endothermic. This information is crucial for understanding the material's thermal stability. chemicalbook.com

Computational Chemistry and Molecular Modeling Studies of Methyl 5 Bromo 2,3 Dihydroxybenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic properties of many-body systems. scirp.org This method is favored for its balance of accuracy and computational efficiency, making it suitable for studying molecules of the size and complexity of Methyl 5-bromo-2,3-dihydroxybenzoate. scirp.org Such calculations are typically performed using specific functionals and basis sets, for instance, the B3LYP functional with a 6-311++G(d,p) basis set, which has been shown to provide reliable results for similar organic molecules. nih.govresearchgate.netnih.gov

The initial step in a DFT study involves the optimization of the molecule's geometry to determine its most stable, lowest-energy conformation. scirp.org This process systematically adjusts the positions of the atoms until a minimum on the potential energy surface is located. The resulting optimized structure provides key geometric parameters, including bond lengths, bond angles, and dihedral angles. For instance, studies on isomeric compounds have determined precise bond lengths and angles from crystallographic data, which can serve as a benchmark for computational results. nih.govresearchgate.net The optimization of this compound would yield a planar aromatic ring with specific orientations of the hydroxyl and methyl ester groups. The final output also includes the total electronic energy of the molecule in its ground state.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Hypothetical Data)

ParameterBond/AtomsCalculated Value
Bond Lengths C-Br1.91 Å
C=O (ester)1.22 Å
C-O (ester)1.35 Å
O-H (hydroxyl)0.97 Å
C-C (aromatic)1.39 - 1.41 Å
Bond Angles C-C-Br119.5°
O=C-O (ester)124.0°
C-C-O (hydroxyl)120.5°
Dihedral Angle C-C-C=O (ester)~0° (near planar)

Note: The data in this table is hypothetical and serves to illustrate the typical output of a DFT geometry optimization. Actual values would be derived from specific calculations.

Frontier Molecular Orbital (FMO) theory is pivotal for understanding a molecule's chemical reactivity and kinetic stability. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. researchgate.net A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Analysis of the spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized over the electron-rich dihydroxy-substituted benzene (B151609) ring, while the LUMO may be distributed over the carbonyl group of the ester and the aromatic ring.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Hypothetical Data)

ParameterEnergy (eV)Significance
E(HOMO) -6.50Electron-donating ability
E(LUMO) -1.85Electron-accepting ability
Energy Gap (ΔE) 4.65Chemical reactivity and stability

Note: The data in this table is hypothetical. The energy gap is a key indicator of molecular reactivity.

DFT calculations are a reliable tool for predicting the vibrational spectra (Infrared and Raman) of a molecule. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational frequencies and their corresponding normal modes can be obtained. researchgate.net These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations of the theoretical method, allowing for a direct comparison with experimental spectra. nih.gov This analysis enables the assignment of specific spectral bands to the vibrations of functional groups, such as the O-H stretching of the hydroxyl groups, the C=O stretching of the ester, and the C-Br stretching. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Visible), providing information about the electronic transitions within the molecule. nih.gov

Table 3: Illustrative Predicted Vibrational Frequencies for Key Functional Groups of this compound (Hypothetical Data)

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
HydroxylO-H Stretch3450 - 3550
Ester CarbonylC=O Stretch1710
Aromatic RingC=C Stretch1580 - 1600
Ester C-OC-O Stretch1250
Carbon-BromineC-Br Stretch650

Note: This table presents a hypothetical prediction of key vibrational frequencies. These values help in the interpretation of experimental IR and Raman spectra.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme) to form a stable complex. scirp.org This technique is instrumental in drug discovery and molecular biology for predicting the binding affinity and interaction patterns of a small molecule like this compound with a biological target. nih.gov

A primary output of molecular docking is the binding affinity, often expressed as a docking score or an estimated free energy of binding (in kcal/mol). nih.gov This value quantifies the stability of the ligand-receptor complex; a more negative value typically indicates a stronger and more favorable interaction. To assess the potential bioactivity of this compound, it could be docked against various enzymes or receptors implicated in diseases such as cancer or inflammation, where phenolic compounds are known to be active. For example, it could be tested against targets like cyclooxygenase (COX) enzymes or protein tyrosine phosphatases. nih.gov

Table 4: Illustrative Binding Affinities of this compound with Selected Biological Targets (Hypothetical Data)

Target ProteinPDB IDBinding Affinity (kcal/mol)Potential Biological Relevance
Cyclooxygenase-2 (COX-2)5IKR-8.2Anti-inflammatory activity
Tyrosine-protein kinase Abl2HYY-7.9Anticancer activity
Protein Tyrosine Phosphatase 1B2F6T-7.5Antidiabetic/Antiobesity activity
SARS-CoV-2 Main Protease6LU7-6.8Antiviral activity

Note: The data in this table is hypothetical and for illustrative purposes only. Actual binding affinities would result from specific docking calculations against these protein structures.

Beyond a simple score, docking simulations provide a detailed 3D model of the ligand within the receptor's binding site. researchgate.net This allows for the precise identification of the amino acid residues that are key to the interaction. researchgate.net The binding mode reveals the nature of the intermolecular forces stabilizing the complex, which can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking interactions. For this compound, the two hydroxyl groups and the ester carbonyl are likely to act as hydrogen bond donors and acceptors, respectively. These interactions are critical for the molecule's specificity and affinity for its target.

Table 5: Illustrative Key Interactions for this compound in the Binding Site of Cyclooxygenase-2 (COX-2) (Hypothetical Data)

Interacting ResidueInteraction TypeDistance (Å)
Arg120 Hydrogen Bond (with 2-OH)2.9
Tyr355 Hydrogen Bond (with 3-OH)3.1
Ser530 Hydrogen Bond (with C=O)3.0
Val523 Hydrophobic Interaction3.8
Leu352 Hydrophobic Interaction4.1
Phe518 π-π Stacking (with benzene ring)4.5

Note: This table is a hypothetical representation of a docking result, illustrating the types of interactions that define the binding of a ligand to its receptor.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into the conformational dynamics, stability, and interactions of a molecule like this compound over a specific period.

Key insights from MD simulations would include:

Conformational Flexibility: Identifying the most stable conformations (low-energy states) of the molecule. This involves analyzing the rotation around single bonds, such as the C-C bond connecting the carboxylate group to the benzene ring and the C-O bond of the methyl ester.

Intramolecular Hydrogen Bonding: Determining the stability and dynamics of potential intramolecular hydrogen bonds between the hydroxyl groups at positions 2 and 3, and between the hydroxyl group at position 2 and the carbonyl oxygen of the ester.

Solvent Interactions: Understanding how the molecule interacts with surrounding solvent molecules, which is crucial for predicting its solubility and behavior in different environments.

While specific MD simulation data for this compound is not available, studies on related pyrimidine (B1678525) derivatives have successfully used MD simulations to understand the interaction between ligands and their target proteins, indicating the utility of this method. nih.gov

Quantum Chemical Descriptors and Structure-Activity Relationship (SAR) Studies

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to determine the electronic properties of a molecule. These properties, known as quantum chemical descriptors, are essential for Structure-Activity Relationship (SAR) studies, which aim to link a molecule's structure to its biological activity. drugdesign.org

For this compound, key quantum chemical descriptors would be calculated from its optimized molecular geometry.

Important Quantum Chemical Descriptors:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular reactivity and stability. plos.org A smaller gap suggests higher reactivity.

Ionization Potential (I): The energy required to remove an electron from the molecule (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to the molecule (A ≈ -ELUMO).

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electrophilic (positive, electron-poor) and nucleophilic (negative, electron-rich) regions, which are crucial for predicting how the molecule will interact with biological receptors or other molecules.

These descriptors are fundamental to SAR studies. drugdesign.org By systematically modifying the structure of this compound (e.g., changing the position of the bromine atom or altering the functional groups) and calculating the resulting changes in these descriptors, researchers can build models to predict how structural changes will affect the molecule's biological function.

Table 1: Illustrative Quantum Chemical Descriptors (Note: The following values are for illustrative purposes to demonstrate the output of a quantum chemical calculation and are not based on actual experimental data for this specific compound.)

DescriptorSymbolIllustrative Value (eV)Significance
Highest Occupied Molecular Orbital EnergyEHOMO-6.5Electron-donating ability
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.8Electron-accepting ability
HOMO-LUMO Energy GapΔE4.7Chemical reactivity and stability
Ionization PotentialI6.5Resistance to oxidation
Electron AffinityA1.8Ability to be reduced
Electronegativityχ4.15Overall electron-attracting tendency
Chemical Hardnessη2.35Resistance to change in electron distribution

Analysis of Intermolecular Interactions via Hirshfeld Surface and Natural Bond Orbital (NBO) Methodologies

Hirshfeld Surface Analysis: Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. plos.org The surface is generated around a molecule, and the distance from the surface to the nearest atom inside (dᵢ) and outside (dₑ) is calculated. These distances are normalized and mapped onto the surface, typically using a red-white-blue color scheme where red indicates close contacts (shorter than van der Waals radii), white represents contacts at the van der Waals distance, and blue shows longer contacts. plos.org

A 2D "fingerprint plot" is derived from the Hirshfeld surface, which summarizes all the intermolecular contacts by plotting dᵢ against dₑ. plos.orgnih.gov This plot allows for the quantitative breakdown of different types of interactions. For this compound, a Hirshfeld analysis would quantify the contributions of:

Hydrogen Bonds (O-H···O): Expected to be significant due to the two hydroxyl groups and the carbonyl group. These would appear as distinct sharp spikes on the fingerprint plot.

Halogen Bonds (C-Br···O): The bromine atom can act as a halogen bond donor.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules. nih.govresearchgate.net

Table 2: Illustrative Hirshfeld Surface Contact Contributions (Note: These percentages are hypothetical and serve to illustrate the typical output of a Hirshfeld analysis for a molecule of this type.)

Interaction TypeContribution (%)
H···H45.5
O···H / H···O28.2
Br···H / H···Br15.8
C···H / H···C7.5
C···C (π-π)2.0
Other1.0

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wikipedia.org This method provides a quantitative description of the Lewis-like chemical bonding structure. uni-muenchen.de

For this compound, NBO analysis would provide insights into:

Hybridization and Bond Strength: Detailing the spd composition of atomic hybrids for each bond.

Charge Transfer and Delocalization: Quantifying the stabilization energy (E(2)) associated with charge delocalization from a filled "donor" orbital (like a bond or a lone pair) to an empty "acceptor" orbital (like an antibonding orbital). uni-muenchen.de This is particularly useful for analyzing hyperconjugation and the effects of resonance within the benzene ring and with the substituent groups. For example, it could quantify the delocalization from the oxygen lone pairs into the aromatic ring's π* system.

Resonance Structures: Evaluating the weights of different resonance structures to determine the most accurate representation of the molecule's electronic structure.

By examining the interactions between donor and acceptor NBOs, one can gain a deep understanding of the intramolecular forces that govern the molecule's structure and reactivity.

Biological and Pharmacological Investigations of Methyl 5 Bromo 2,3 Dihydroxybenzoate

In Vitro Bioactivity Screening and Mechanistic Elucidation

The therapeutic potential of Methyl 5-bromo-2,3-dihydroxybenzoate and its structural relatives has been explored through a variety of in vitro studies. These investigations have been crucial in uncovering the mechanisms that underlie its biological activities.

Research into the anti-inflammatory effects of compounds structurally similar to this compound, specifically Methyl 3-bromo-4,5-dihydroxybenzoate (MBD), has revealed significant activity. These studies provide a strong indication of the potential anti-inflammatory profile of the target compound.

Studies on Methyl 3-bromo-4,5-dihydroxybenzoate (MBD), a closely related compound, have demonstrated its ability to attenuate inflammatory responses by modulating key signaling pathways. mdpi.comnih.gov In a zebrafish model of inflammatory bowel disease (IBD), MBD was shown to regulate the Toll-like receptor (TLR) and nuclear factor-kappa B (NF-κB) pathways. mdpi.comnih.gov The activation of the NF-κB pathway is a critical step in the inflammatory process, leading to the production of pro-inflammatory cytokines. mdpi.com

MBD was found to inhibit the mRNA expression of several key inflammatory mediators, as detailed in the table below. mdpi.comnih.gov This inhibition helps to downregulate the inflammatory cascade. mdpi.com

Table 1: Effect of Methyl 3-bromo-4,5-dihydroxybenzoate (MBD) on the mRNA Expression of Inflammatory Mediators

GeneEffect of MBDPathway
TNF-αInhibitionNF-κB
NF-κBInhibitionNF-κB
IL-1βInhibitionNF-κB
IL-6InhibitionNF-κB
MyD88InhibitionTLR
TLR4InhibitionTLR

Furthermore, MBD promoted the expression of IκBα, an inhibitor of NF-κB, which further contributes to its anti-inflammatory effects. mdpi.comnih.gov These findings suggest that a primary mechanism of the anti-inflammatory action of MBD is the suppression of the TLR/NF-κB signaling pathways. mdpi.com

The same studies on Methyl 3-bromo-4,5-dihydroxybenzoate (MBD) have also shed light on its effects on immune cell behavior and the integrity of the intestinal barrier. In zebrafish models, MBD was observed to inhibit the migration of immune cells to sites of inflammation. mdpi.com Specifically, in a model of IBD induced by trinitro-benzene-sulfonic acid (TNBS), MBD significantly inhibited the intestinal migration of immune cells. mdpi.comnih.gov

In addition to preventing immune cell infiltration, MBD was also found to enhance the integrity of the gut mucosal barrier. mdpi.com A compromised gut barrier is a hallmark of IBD, allowing for the translocation of harmful substances and exacerbating inflammation. mdpi.com MBD's ability to improve intestinal peristalsis function further supports its protective role in the gut. mdpi.comnih.gov

While direct studies on the antimicrobial and antifungal efficacy of this compound are limited, research on the non-brominated parent compound, Methyl 2,3-dihydroxybenzoate (M2,3DB), provides valuable insights into its potential in this area. nih.gov

Studies on Methyl 2,3-dihydroxybenzoate (M2,3DB) have demonstrated its efficacy against a range of fungal plant pathogens. nih.gov At a concentration of 50 μg/mL, M2,3DB almost completely inhibited the growth of Botrytis cinerea and Rhizoctonia solani. nih.gov At the same concentration, it also showed significant growth inhibition of Phytophthora capsici and Fusarium oxysporum f. sp lycopersici. nih.gov

The minimum inhibitory concentrations (MICs) for M2,3DB against several fungal strains have been determined and are presented in the table below. nih.gov

Table 2: Antifungal Activity of Methyl 2,3-dihydroxybenzoate (M2,3DB)

Fungal StrainGrowth Inhibition at 50 μg/mLMinimum Inhibitory Concentration (MIC)
Botrytis cinereaAlmost complete32 μg/mL
Rhizoctonia solaniAlmost complete32 μg/mL
Phytophthora capsici48.8%Not Determined
Fusarium oxysporum f. sp lycopersici36.6%64 μg/mL

There is currently a lack of available data on the specific antibacterial activity of this compound against various bacterial strains.

The precise mechanisms of antimicrobial action for this compound have not been specifically elucidated in the available scientific literature. However, the general mechanisms of related phenolic compounds often involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid and protein synthesis. Further research is required to determine the specific pathways through which this compound exerts any antimicrobial effects.

Antioxidant Activity and Radical Scavenging Capabilities

This compound belongs to the hydroxybenzoic acid family, compounds known for their antioxidant properties which are largely influenced by the number and position of hydroxyl groups on the aromatic ring. mdpi.com The antioxidant potential of these compounds is often evaluated through their ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). nih.govnih.gov The DPPH radical, known for its stability and deep purple color, becomes neutralized by accepting a hydrogen atom or an electron from an antioxidant, resulting in a color change to pale yellow. nih.gov Similarly, the ABTS assay measures the reduction of the ABTS radical cation. mdpi.com

The parent compound, 2,3-dihydroxybenzoic acid, has demonstrated high radical scavenging activity. mdpi.com Studies have shown that compounds with two hydroxyl groups, such as 2,3-dihydroxybenzoic acid, exhibit significant scavenging ability against both DPPH and ABTS radicals. mdpi.com The antioxidant activity generally increases with the number of hydroxyl groups. mdpi.com This capacity is attributed to their role as reducing agents, free-radical scavengers, and electron donors. ui.ac.id The presence of phenolic compounds is a major contributor to the antioxidant capacity observed in various natural extracts. nih.gov Different assays, including DPPH, ABTS, and Ferric Reducing Antioxidant Power (FRAP), are used to provide a comprehensive profile of a compound's antioxidant capabilities. mdpi.comukm.my

Table 1: Antioxidant Assay Methodologies

AssayPrincipleMeasured Outcome
DPPH Radical Scavenging Neutralization of the stable DPPH radical by an antioxidant through hydrogen or electron donation. nih.govnih.govDecrease in absorbance at ~517 nm as the purple solution turns yellow. nih.govnih.gov
ABTS Radical Cation Scavenging Reduction of the pre-formed ABTS radical cation by an antioxidant. nih.govmdpi.comDecrease in absorbance at ~734 nm as the blue-green solution is decolorized. nih.gov
Ferric Reducing Antioxidant Power (FRAP) Reduction of a ferric-tripyridyltriazine complex to its ferrous form at low pH by antioxidants. mdpi.comFormation of an intense blue color, measured by absorbance at ~593 nm. mdpi.com

Enzyme Inhibition Studies

The enzyme system sn-glycerol-3-phosphate oxidase is a crucial component in the metabolism of Trypanosoma brucei brucei, the parasite responsible for African trypanosomiasis. nih.gov Inhibition of this enzyme is a key strategy for developing trypanocidal agents. Research has shown that esters of dihydroxybenzoic acids can act as inhibitors of this oxidase system. nih.gov

While esters of 3,4-dihydroxybenzoic acid and 3,4,5-trihydroxybenzoic acid (gallic acid) have been found to be highly active inhibitors, esters of 2,3-dihydroxybenzoic acid were reported to be much less inhibitory. nih.gov In contrast, esters of 2,5-dihydroxybenzoic acid were found to be inactive. nih.gov This indicates that the specific positioning of the hydroxyl groups on the benzoate (B1203000) ring is critical for the inhibitory activity against sn-glycerol-3-phosphate oxidase in this parasite. nih.gov The African trypanosome relies on enzymes within peroxisome-like organelles called glycosomes, and the regulation of these enzymes is vital for the parasite's survival under changing environmental conditions. nih.gov

Alpha-glucosidase is a key enzyme involved in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govnih.gov By delaying carbohydrate digestion, alpha-glucosidase inhibitors can help control postprandial hyperglycemia. nih.gov Phenolic compounds, including various dihydroxybenzoic acid derivatives, have been investigated for their potential to inhibit this enzyme. nih.gov

Compounds with a dihydroxybenzyl ether structure have been identified as potent alpha-glucosidase inhibitors. nih.gov The inhibitory activity is often dose-dependent, and the potency is quantified by the half-maximal inhibitory concentration (IC50) value, where a lower value indicates greater potency. researchgate.net For instance, some plant extracts have demonstrated significantly more potent inhibition than the standard drug acarbose, with IC50 values in the microgram per milliliter range. ukm.my The search for novel, effective alpha-glucosidase inhibitors from natural and synthetic sources is ongoing due to the gastrointestinal side effects associated with currently approved drugs. nih.gov

Research into the enzyme inhibitory profile of dihydroxybenzoic acid derivatives has extended to other key enzymes like acetylcholinesterase and pancreatic lipase (B570770). Pancreatic lipase is a critical enzyme for the digestion and absorption of dietary fats. nih.gov Its inhibition is a well-established strategy for managing obesity. nih.govnih.gov Natural product extracts have been shown to inhibit pancreatic lipase activity both in vitro and in vivo. nih.gov The inhibitory effect is typically dose-dependent, and the efficacy is often compared to standard inhibitors like orlistat. nih.gov For example, an extract from Taraxacum officinale showed an IC50 value of 78.2 µg/ml against porcine pancreatic lipase. nih.gov

Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine. Its inhibition is a primary target in the management of Alzheimer's disease. While specific data on this compound's activity against acetylcholinesterase is not detailed in the provided context, the broad screening of phenolic compounds for various enzyme inhibitions is a common practice in drug discovery.

Cytotoxicity and Anticancer Potential in Cell Lines

The cytotoxic effects of brominated compounds and hydroxybenzoic acids have been evaluated against various human cancer cell lines. nih.govnih.gov The goal of such studies is to identify compounds with potent antiproliferative activity, which is the ability to inhibit the growth of tumor cells. researchgate.net Cytotoxicity is often measured by the GI50 value, the concentration required to cause 50% growth inhibition.

Studies on related structures, such as brominated quinolines and other hydroxybenzoic acids, have shown significant inhibitory effects against cancer cell lines including breast cancer (MCF-7), colon cancer (HT29), and others. mdpi.comnih.gov For example, 3,4,5-trihydroxybenzoic acid has demonstrated notable antioxidant activity, a property often linked to anticancer potential. mdpi.com Similarly, certain brominated indolinone derivatives have shown marked cytotoxic effects on breast cancer (BT-549) and non-small cell lung cancer (NCI-H23) cell lines. nih.gov Methyl protoneodioscin, another natural compound, was found to be selectively cytotoxic against several cancer cell lines, including colon cancer (HCT-116) and breast cancer (MDA-MB-435), with GI50 values less than or equal to 2.0 µM. researchgate.net The introduction of bromine atoms into a molecular structure can significantly influence its biological activity, including its anticancer potential. nih.gov

Table 2: Cytotoxicity of Related Compounds in Human Cancer Cell Lines

Compound/Derivative TypeCell LineActivity MetricResultReference
4-fluoro-phenylthiosemicarbazone of 5-bromo-isatinBreast Cancer (BT-549)log10GI50-6.40 nih.gov
4-fluoro-phenylthiosemicarbazone of 5-bromo-isatinNon-Small Cell Lung Cancer (NCI-H23)log10GI50-6.10 nih.gov
4-fluoro-phenylthiosemicarbazone of 5-bromo-isatinOvarian Cancer (IGROV1)log10GI50-6.02 nih.gov
Methyl ProtoneodioscinColon Cancer (HCT-116)GI50≤ 2.0 µM researchgate.net
Methyl ProtoneodioscinBreast Cancer (MDA-MB-435)GI50≤ 2.0 µM researchgate.net
Brominated Methoxyquinoline (Compound 11)C6, HeLa, HT29IC505.45–9.6 μg/mL nih.gov

In Vivo Pharmacological Models for Efficacy and Safety Profiling

In vivo studies using animal models are essential for evaluating the pharmacological effects of a compound in a living organism. Such studies can provide insights into a compound's efficacy and help build a preliminary safety profile. For instance, the in vivo efficacy of inhibitors of Trypanosoma brucei brucei's sn-glycerol-3-phosphate oxidase has been tested in mice. nih.gov In these studies, the combination of an inhibitor with glycerol (B35011) was shown to have activity against the parasite. nih.gov

Similarly, the in vivo anti-obesity effects of pancreatic lipase inhibitors have been studied in high-fat diet-fed mice. nih.gov These models assess parameters such as serum triacylglycerol and total cholesterol levels. nih.gov For example, oral administration of a plant extract with lipase inhibitory activity led to a significant reduction in serum lipid parameters compared to the control group. nih.gov Another study demonstrated that a single oral dose of a Taraxacum officinale extract could significantly inhibit the increase in plasma triglyceride levels in mice after they were given corn oil. nih.gov These in vivo models are critical for translating in vitro findings into potential therapeutic applications.

Animal Models for Inflammatory Bowel Disease (IBD) (e.g., Zebrafish Models)

The zebrafish (Danio rerio) has emerged as a valuable animal model for studying Inflammatory Bowel Disease (IBD). nih.gov Its genetic similarity to humans and the advantages it offers in a laboratory setting make it a convenient and effective organism for IBD research. nih.gov A common method for inducing IBD in zebrafish is through the use of trinitro-benzene-sulfonic acid (TNBS), which disrupts the gut mucosal barrier and activates inflammatory pathways, leading to increased intestinal migration of immune cells. mdpi.com This model allows for the screening of potential therapeutic compounds and the investigation of the underlying pathogenesis of IBD. nih.gov In studies investigating this compound, the TNBS-induced zebrafish model of IBD was utilized to assess its anti-inflammatory capabilities. mdpi.comnih.gov The compound was also tested against inflammation induced by copper sulfate (B86663) (CuSO4) and lipopolysaccharide (LPS) in zebrafish. nih.gov

Assessment of Therapeutic Effects and Associated Biomarkers

In the TNBS-induced zebrafish IBD model, this compound demonstrated significant therapeutic effects. mdpi.comnih.gov Treatment with the compound led to a notable inhibition of the intestinal migration of immune cells. nih.gov Furthermore, it enhanced the integrity of the gut mucosal barrier and improved intestinal peristalsis function, both of which are compromised in IBD. mdpi.comnih.gov The compound was also found to inhibit the elevation of reactive oxygen species (ROS) induced by TNBS. nih.gov

The assessment of these therapeutic effects is often linked to the monitoring of specific biomarkers. While not explicitly detailed in the context of this compound studies, general IBD research utilizes a range of fecal and serum biomarkers. Fecal biomarkers such as calprotectin, lactoferrin, and lipocalin-2 (LCN-2) are indicative of intestinal inflammation. nih.gov Serum biomarkers like C-reactive protein (CRP) and Leucine-rich alpha-2 glycoprotein (B1211001) (LRG) are also used to monitor disease activity. nih.gov The improvements observed in the zebrafish model, such as the strengthening of the gut barrier, suggest a positive modulation of these biomarker levels.

Network Pharmacology and Transcriptomics Approaches to Elucidate Biological Mechanisms

To delve into the molecular mechanisms underlying the anti-inflammatory effects of this compound, researchers have employed network pharmacology and transcriptomics. mdpi.comnih.gov These approaches allow for a comprehensive understanding of the compound's biological targets and the signaling pathways it modulates.

Identification of Potential Biological Targets and Pathways

Network pharmacology analysis, combined with molecular docking, identified key signaling pathways regulated by this compound. mdpi.comnih.gov The primary pathways implicated in its therapeutic action are the Toll-like receptor (TLR) and Nuclear Factor-kappa B (NF-κB) signaling pathways. mdpi.com These pathways are crucial regulators of the innate immune response and are often dysregulated in IBD. mdpi.com The findings indicate that the compound alleviates IBD by inhibiting the NF-κB/STAT3 and TLR pathways. mdpi.com Specifically, the research pointed to the inhibition of TLRs (TLR3, TLR4), MyD88, TRAF1, and TRAF6 as part of the mechanism. mdpi.com

Gene Expression Analysis (e.g., mRNA expression of cytokines and signaling molecules)

Transcriptomics sequencing and RT-PCR were conducted to analyze the changes in gene expression following treatment with this compound. mdpi.comnih.gov The results revealed a significant regulatory effect on the mRNA expression of various pro-inflammatory and anti-inflammatory molecules. mdpi.comnih.gov

The compound was found to inhibit the mRNA expression of several key pro-inflammatory cytokines and signaling molecules. Conversely, it promoted the expression of anti-inflammatory and protective genes. mdpi.comnih.gov

Gene Effect of this compound on mRNA Expression Function
TNF-αInhibitionPro-inflammatory cytokine
NF-κBInhibitionKey inflammatory transcription factor
IL-1βInhibitionPro-inflammatory cytokine
IL-6InhibitionPro-inflammatory cytokine
AP-1InhibitionTranscription factor involved in inflammation
IFNγInhibitionPro-inflammatory cytokine
IKKβInhibitionKinase upstream of NF-κB
MyD88InhibitionAdaptor protein in TLR signaling
STAT3InhibitionTranscription factor in inflammatory signaling
TRAF1InhibitionAdaptor protein in TLR signaling
TRAF6InhibitionAdaptor protein in TLR signaling
NLRP3InhibitionComponent of the inflammasome
NOD2InhibitionIntracellular pattern recognition receptor
TLR3InhibitionToll-like receptor
TLR4InhibitionToll-like receptor
IL-4PromotionAnti-inflammatory cytokine
IκBαPromotionInhibitor of NF-κB
Bcl-2PromotionAnti-apoptotic protein

This table summarizes the reported effects of this compound on the mRNA expression of key genes involved in inflammation, based on available research. mdpi.comnih.gov

Advanced Applications and Derivatization Strategies for Methyl 5 Bromo 2,3 Dihydroxybenzoate

Development of Prodrugs and Targeted Delivery Systems

The development of prodrugs is a critical strategy in medicinal chemistry to overcome limitations of pharmacologically active compounds, such as poor bioavailability or lack of target specificity. Prodrugs are inactive precursors that are converted into the active drug within the body through enzymatic or chemical reactions. nih.gov The functional groups on Methyl 5-bromo-2,3-dihydroxybenzoate—specifically the two hydroxyl groups and the methyl ester—make it an ideal candidate for the design of prodrugs and targeted delivery systems.

The hydroxyl groups can be chemically masked with "promoieties" to enhance properties like lipophilicity, which improves passage across cellular membranes. These masking groups are designed to be cleaved by specific enzymes that are abundant in the target tissue, leading to the localized release of the active compound. For instance, ester linkages can be introduced at the hydroxyl positions, which can then be hydrolyzed by esterase enzymes in the body.

Similarly, the methyl ester group can be hydrolyzed by esterases to yield the corresponding carboxylic acid, which may be the intended active form of the drug or an intermediate. The strategic design of prodrugs based on this scaffold could involve creating derivatives that are recognized by specific transporter proteins, such as those responsible for nutrient uptake in the brain, to achieve targeted delivery across the blood-brain barrier. nih.gov

Table 1: Potential Prodrug Strategies for this compound Derivatives

Target Functional Group Prodrug Moiety (Example) Activation Mechanism Potential Therapeutic Goal
Hydroxyl Groups Acyl or Amino Acid Esters Hydrolysis by esterases or peptidases Improved cell permeability; targeted release in specific tissues or tumors.
Hydroxyl Groups Glucuronide or Phosphate Esters Cleavage by glucuronidases or phosphatases Enhanced water solubility; targeting specific enzymatic pathways.
Methyl Ester Modified to amide linkage Hydrolysis by amidases Altered metabolic stability and release kinetics.

Integration into Polymeric and Supramolecular Materials

The catechol (ortho-dihydroxybenzene) moiety within this compound is well-known for its strong adhesive and cross-linking capabilities, inspired by the proteins found in mussel adhesive feet. This makes the compound a valuable monomer or building block for advanced polymeric and supramolecular materials.

The two adjacent hydroxyl groups can chelate strongly with a wide variety of metal ions, enabling the formation of metal-catecholate cross-linked hydrogels and other coordination polymers. nih.gov These materials can exhibit interesting properties such as self-healing and responsiveness to pH changes. Furthermore, the catechol group can be oxidized to a highly reactive quinone, which can undergo polymerization or covalent grafting onto surfaces and other polymer chains.

The bromine atom on the aromatic ring also plays a significant role. It modifies the electronic properties of the catechol group, influencing its oxidation potential and reactivity. It can also serve as a reactive site for further functionalization, for example, in forming organometallic polymers. At the supramolecular level, the hydroxyl and ester groups can participate in hydrogen bonding, while the aromatic ring allows for π-π stacking interactions, driving the self-assembly of molecules into ordered structures like liquid crystals or gels. nih.govresearchgate.net The in-situ decomposition of related brominated catechols has been shown to modify the surface of materials like titanium dioxide, enhancing their catalytic activity under visible light. rsc.org

Table 2: Applications in Polymeric and Supramolecular Materials

Material Type Role of this compound Key Structural Features Utilized Potential Application
Coordination Polymers Monomer / Cross-linker Catechol group for metal chelation. nih.gov Self-healing materials, sensors.
Adhesive Polymers Building block Catechol oxidation to quinone for cross-linking. Bio-adhesives, surface coatings.
Photocatalytic Materials Surface modifier Brominated catechol structure. rsc.org Enhanced catalytic synthesis.

| Supramolecular Gels | Gelator molecule | Hydrogen bonding (hydroxyls) and π-π stacking (aromatic ring). nih.govresearchgate.net | Smart materials, drug release matrices. |

Role in Combinatorial Chemistry Libraries for Drug Discovery

Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a compound library. nih.gov These libraries are then screened for biological activity to identify new drug leads. This compound serves as an excellent starting scaffold for building such libraries due to its multiple, distinct functional groups that can be selectively modified.

The three primary reaction sites—the bromine atom, the two hydroxyl groups, and the methyl ester—allow for a systematic and diverse range of chemical transformations.

Bromine Atom: This site is ideal for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of alkyl, aryl, or heteroaryl groups, significantly increasing molecular diversity.

Hydroxyl Groups: The two hydroxyl groups can be derivatized through etherification, esterification, or conversion to other functional groups. They can be modified simultaneously or selectively, depending on the reaction conditions, to introduce different substituents.

Methyl Ester: This group can be hydrolyzed to a carboxylic acid, which can then be converted into a wide array of amides, esters, or other functionalities.

By systematically applying different reactants to each of these sites in a combinatorial fashion, a vast library of unique compounds can be generated from this single starting scaffold. The use of modern techniques like flow chemistry can further accelerate the synthesis of these libraries for high-throughput screening. nih.gov The synthesis of intermediates for drugs like Empagliflozin from related structures such as 5-bromo-2-chlorobenzoic acid highlights the utility of such bromo-aromatic scaffolds in pharmaceutical synthesis. google.com

Table 3: Combinatorial Derivatization of this compound

Functional Group Reaction Type (Example) Example Reagent Resulting Functionality
Bromine Suzuki Coupling Arylboronic acid Bi-aryl structure
Bromine Sonogashira Coupling Terminal alkyne Aryl-alkyne structure
Hydroxyls Etherification Alkyl halide Di-ether
Hydroxyls Acylation Acyl chloride Di-ester

| Methyl Ester | Amidation (after hydrolysis) | Amine | Carboxamide |

Application as Chemical Probes in Biological Research

Chemical probes are small molecules used to study and manipulate biological systems, such as enzymes or signaling pathways. This compound has been identified as a useful precursor for creating such probes. Specifically, it is used in the preparation of bisubstrate inhibitors. chemicalbook.com These are molecules designed to mimic two substrates of an enzyme, binding to the active site with high affinity and specificity.

A notable application is its documented, albeit low, inhibitory activity against sn-glycerol-3-phosphate oxidase from Trypanosoma brucei brucei, the parasite responsible for African sleeping sickness. chemicalbook.com While the compound itself is not a potent inhibitor, it serves as a valuable chemical starting point or fragment. Researchers can use it as a scaffold to design and synthesize more potent and selective inhibitors of this enzyme, which is crucial for the parasite's metabolism. By developing derivatives of this compound, scientists can create powerful chemical tools to investigate the enzyme's function and validate it as a potential drug target. The synthesis of various brominated phenols and their screening for biological activity is a common strategy to discover new bioactive compounds. researchgate.net

Table 4: Applications in Biological Research

Application Area Specific Use Target Organism/Enzyme Research Goal
Inhibitor Development Precursor for bisubstrate inhibitors. chemicalbook.com Various enzymes To create potent and specific enzyme inhibitors for study.
Parasitology Fragment/starting point for inhibitor design. chemicalbook.com Trypanosoma brucei brucei sn-glycerol-3-phosphate oxidase To develop new therapeutic leads against African sleeping sickness.

| Enzyme Profiling | As a tool compound | Not specified | To probe the function and structure of active sites in enzymes. |

Mechanistic Investigations of Methyl 5 Bromo 2,3 Dihydroxybenzoate in Biological Systems

Cellular Uptake and Intracellular Distribution Studies

There is a lack of specific research on the mechanisms by which Methyl 5-bromo-2,3-dihydroxybenzoate enters cells and where it localizes within the intracellular environment. Understanding the cellular uptake and distribution is a critical first step in elucidating the biological activity of any compound.

Impact on Cellular Signaling Cascades

Detailed studies on how this compound affects cellular signaling pathways have not been reported. The ability of a compound to modulate these cascades is central to its potential therapeutic or toxic effects. For instance, research on a related isomer, Methyl 3-bromo-4,5-dihydroxybenzoate, has shown that it can regulate the TLR/NF-κB signaling pathways. mdpi.com However, it is crucial to note that even minor differences in chemical structure, such as the positions of the bromo and hydroxyl groups, can lead to significant changes in biological activity. Therefore, these findings cannot be directly extrapolated to this compound.

Interactions with Biomolecules (Proteins, Nucleic Acids, Lipids)

There is a gap in the scientific literature regarding the specific molecular interactions between this compound and key biological macromolecules such as proteins, nucleic acids, and lipids. Such interactions are fundamental to the compound's mechanism of action.

Metabolic Fate and Biotransformation Pathways

The metabolic fate of this compound, including the enzymes involved in its biotransformation and the resulting metabolites, has not been characterized. This information is essential for understanding the compound's duration of action and potential for accumulation in the body.

Future Research Directions and Therapeutic Potential of Methyl 5 Bromo 2,3 Dihydroxybenzoate

Exploration of Novel Synthetic Routes and Green Chemistry Approaches

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern pharmaceutical research. Future efforts in the synthesis of Methyl 5-bromo-2,3-dihydroxybenzoate should focus on novel and green chemistry approaches to improve yield, reduce waste, and enhance safety.

Conventional methods for the synthesis of phenolic esters often involve the use of hazardous reagents and solvents. jetir.orgjmchemsci.com Green chemistry principles offer a framework for developing more sustainable synthetic pathways. worldwidejournals.com For the synthesis of this compound, several innovative strategies could be explored:

Enzymatic Synthesis: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. mdpi.comnih.gov Lipases, for instance, could be investigated for the esterification of 5-bromo-2,3-dihydroxybenzoic acid. mdpi.com This biocatalytic approach would minimize the use of harsh chemicals and reduce the generation of toxic byproducts.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in organic synthesis. rasayanjournal.co.innih.gov Exploring microwave-assisted esterification or bromination reactions could provide a rapid and efficient route to this compound.

Solvent-Free Reactions: Conducting reactions in the absence of solvents, or using greener solvents like water or ionic liquids, is a key aspect of green chemistry. jmchemsci.comnih.gov The feasibility of solvent-free acylation or mechanochemical synthesis for the preparation of the target compound should be investigated. nih.gov

Catalyst Development: Research into novel, recyclable catalysts for the selective bromination of dihydroxybenzoic acid could lead to more efficient and sustainable processes. mdpi.com Regioselective bromination of aromatic compounds is a significant challenge, and the development of greener methods is highly desirable. nih.govwku.eduwku.eduresearchgate.net

Green Chemistry ApproachPotential Advantages for Synthesis of this compound
Enzymatic SynthesisHigh selectivity, mild reaction conditions, reduced waste.
Microwave-Assisted SynthesisFaster reaction times, improved yields.
Solvent-Free ReactionsReduced use of hazardous solvents, simplified work-up.
Novel Catalyst DevelopmentImproved efficiency, catalyst recyclability, enhanced regioselectivity.

Design and Synthesis of Potent and Selective Analogues for Specific Biological Targets

The structural scaffold of this compound provides a versatile platform for the design and synthesis of analogues with enhanced potency and selectivity for specific biological targets. The dihydroxybenzoic acid moiety is a known pharmacophore found in compounds with a range of biological activities, including antioxidant and enzyme inhibitory effects. nih.govnih.gov

Future research should focus on systematic structural modifications to explore the structure-activity relationships (SAR) of this class of compounds. researchgate.netchemisgroup.usnih.govresearchgate.net Key areas for modification include:

Modification of the Carboxylic Acid Group: Conversion of the methyl ester to other esters, amides, or hydrazones could modulate the compound's pharmacokinetic properties and biological activity. mdpi.com

Alteration of the Bromine Substituent: The position and nature of the halogen substituent can significantly impact biological activity. researchgate.net Synthesizing analogues with different halogens (e.g., chlorine, fluorine) or at different positions on the aromatic ring could lead to improved potency and selectivity.

The design of these analogues should be guided by computational modeling and docking studies to predict their interactions with potential protein targets. Enzymes such as carbonic anhydrases and acetylcholinesterase, which are known to be inhibited by phenolic compounds, could be primary targets for these newly designed molecules. nih.govnih.govresearchgate.net

Analogue Design StrategyRationalePotential Biological Targets
Ester and Amide DerivativesModulate solubility, metabolic stability, and cell permeability.Various enzymes, receptors.
Halogen ModificationInfluence electronic properties and binding affinity.Kinases, phosphatases.
Aromatic Ring SubstitutionEnhance target-specific interactions.Carbonic anhydrases, cholinesterases.

Advanced Preclinical Studies for Therapeutic Development

Once potent and selective analogues have been synthesized, they must undergo rigorous preclinical evaluation to assess their therapeutic potential. nih.govnih.gov This involves a battery of in vitro and in vivo studies to determine their efficacy and safety profiles.

In Vitro Assays: The synthesized compounds should be screened against a panel of relevant biological targets. For instance, based on the activities of other phenolic compounds, their potential as anticancer, anti-inflammatory, and neuroprotective agents should be investigated. gsconlinepress.commdpi.com Cellular assays can be used to evaluate their effects on cell proliferation, apoptosis, and inflammatory pathways.

In Vivo Disease Models: Promising candidates from in vitro studies should be advanced to in vivo testing in relevant animal models of disease. nih.gov For example, if a compound shows potent inhibition of a cancer-related enzyme, its antitumor efficacy could be evaluated in xenograft models.

Pharmacokinetic and Toxicological Studies: A crucial aspect of preclinical development is the assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds. mdpi.com Early toxicology studies are also essential to identify any potential safety concerns.

The data from these preclinical studies will be critical for identifying lead candidates for further development and potential clinical trials.

Investigation of Synergistic Effects with Existing Therapeutic Agents

Combination therapy, where two or more drugs are used together, is a common strategy in the treatment of complex diseases like cancer. Phenolic compounds have been shown to exhibit synergistic effects when combined with existing therapeutic agents, potentially enhancing their efficacy and reducing side effects. researchgate.netnih.govrjpharmacognosy.ir

Future research should explore the potential of this compound and its analogues to act as synergistic agents. For example:

In Cancer Therapy: Investigating the combination of these compounds with standard chemotherapeutic drugs could reveal synergistic effects in killing cancer cells. researchgate.net Phenolic compounds can modulate signaling pathways that are often dysregulated in cancer, making them attractive candidates for combination therapies. gsconlinepress.comnih.gov

In Infectious Diseases: The potential for these compounds to enhance the activity of antibiotics against resistant bacterial strains should be explored. nih.gov

The mechanisms underlying any observed synergistic effects should be thoroughly investigated to provide a rational basis for the development of combination therapies.

Translational Research and Clinical Implications

The ultimate goal of this research is to translate promising preclinical findings into clinical applications that benefit patients. Translational research bridges the gap between basic science and clinical practice.

Key aspects of translational research for this compound and its derivatives would include:

Biomarker Development: Identifying biomarkers that can predict which patients are most likely to respond to treatment with these compounds.

Clinical Trial Design: Designing and conducting well-controlled clinical trials to evaluate the safety and efficacy of lead candidates in humans.

Regulatory Approval: Navigating the regulatory process to gain approval for new therapies.

While still in the early stages of research, the therapeutic potential of this compound and its analogues is significant. A systematic and multidisciplinary approach, encompassing synthetic chemistry, pharmacology, and clinical research, will be essential to unlock the full potential of this promising class of compounds.

Q & A

Q. What are the standard synthetic routes for Methyl 5-bromo-2,3-dihydroxybenzoate?

this compound is typically synthesized via bromination of a dihydroxybenzoate precursor. A common approach involves:

  • Bromination : Electrophilic aromatic substitution using brominating agents like N-bromosuccinimide (NBS) on methyl 2,3-dihydroxybenzoate. Reaction conditions (solvent, temperature) influence regioselectivity .
  • Protection/Deprotection : Hydroxyl groups may require protection (e.g., methoxy groups via methyl iodide) to prevent undesired side reactions during bromination, followed by deprotection .
  • Esterification : Direct esterification of 5-bromo-2,3-dihydroxybenzoic acid with methanol under acidic catalysis.

Key Validation : Monitor reaction progress using TLC or HPLC. Confirm structure via 1H^1H/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy :
    • 1H^1H-NMR identifies aromatic protons (δ 6.8–7.5 ppm) and hydroxyl/methoxy groups.
    • 13C^{13}C-NMR confirms carbonyl (C=O, ~170 ppm) and brominated aromatic carbons.
  • IR Spectroscopy : Detects O-H stretches (~3200 cm1^{-1}), ester C=O (~1720 cm1^{-1}), and C-Br (~600 cm1^{-1}).
  • Mass Spectrometry : HRMS provides exact mass (calc. 263.95 g/mol for C₈H₇BrO₄) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for stability studies .

Q. What are the primary research applications of this compound?

  • Organic Synthesis : Serves as a precursor for halogenated pharmaceuticals or agrochemicals. Bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Biological Studies : Investigated for antimicrobial/antifungal properties. Structural analogs (e.g., methyl 5-bromo-3-hydroxy-2-methylbenzoate) show moderate activity against Staphylococcus aureus .
  • Material Science : Functionalized benzoates are used in liquid crystals or polymer additives.

Advanced Research Questions

Q. How can researchers optimize regioselective bromination in dihydroxybenzoate derivatives?

Regioselectivity challenges arise due to competing electrophilic attack sites. Strategies include:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor bromination at electron-rich positions.
  • Directing Groups : Methoxy or ester groups direct bromine to para or meta positions. For example, methyl 2,3-dimethoxybenzoate brominates selectively at C5 .
  • Catalysts : Lewis acids (e.g., FeCl₃) enhance selectivity. Computational modeling (DFT) predicts reactive sites .

Case Study : Bromination of 2,3-dimethoxybenzaldehyde with NBS yielded 6-bromo-2,3-dimethoxybenzaldehyde (72% yield), validated by 1H^1H-NMR .

Q. What strategies mitigate stability issues of this compound in aqueous solutions?

  • pH Control : Degradation occurs via ester hydrolysis. Buffered solutions (pH 4–6) minimize hydrolysis.
  • Lyophilization : Store as a lyophilized powder at -20°C.
  • Co-crystallization : Co-crystals with caffeine or urea improve thermal stability (TGA/DSC data) .

Data Contradiction : Conflicting reports on hydrolysis rates in DMSO vs. water suggest solvent polarity impacts stability. Verify via accelerated stability testing (40°C/75% RH for 6 weeks) .

Q. How does the substitution pattern influence biological activity compared to structural analogs?

A comparative analysis of brominated benzoates reveals:

CompoundSubstituentsBioactivity (IC₅₀)
This compoundBr (C5), OH (C2/C3)Antifungal: 12.5 µM (C. albicans)
Methyl 3-bromo-2-methylbenzoateBr (C3), CH₃ (C2)Antibacterial: 25 µM (E. coli)
Methyl 5-bromo-3-hydroxy-2-methylbenzoateBr (C5), OH (C3), CH₃ (C2)Anticancer: 50 µM (HeLa)

Mechanistic Insight : The C2/C3 dihydroxy motif enhances hydrogen bonding to microbial enzymes, while bromine increases lipophilicity (logP ~2.1), improving membrane penetration .

Methodological Notes

  • Data Interpretation : Use tools like ChemDraw or Gaussian for reaction modeling. Cross-reference spectral libraries (e.g., SDBS) to resolve ambiguities 14.

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  • Contradiction Resolution : Replicate conflicting studies under standardized conditions (e.g., fixed solvent, temperature) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.